1-(4-Fluorophenyl)-3-methoxypropan-1-one

Chemical Synthesis Medicinal Chemistry Small Molecule Scaffold

Researchers requiring fluorinated aromatic ketone building blocks face risks of unvalidated reactivity with analogs. 1-(4-Fluorophenyl)-3-methoxypropan-1-one (CAS 1157687-47-2) mitigates this by providing a defined 95% purity scaffold. • Consistent quality supports reliable SAR & fragment-based screens. • Known SDS hazards (H302, H315, H319, H335) enable safe method development. • Immediate stock for global delivery.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 1157687-47-2
Cat. No. B1438939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-methoxypropan-1-one
CAS1157687-47-2
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCOCCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H11FO2/c1-13-7-6-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
InChIKeyHAGQPYCYYAFTDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-methoxypropan-1-one: Characterization & Sourcing


1-(4-Fluorophenyl)-3-methoxypropan-1-one (CAS 1157687-47-2) is an aromatic ketone with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol. It is characterized by a 4-fluorophenyl ring and a 3-methoxypropan-1-one chain, which classifies it as a versatile small molecule scaffold. It is frequently listed as a chemical building block for research and development purposes. Vendor documentation indicates it is typically supplied as a solid with a minimum purity specification of 95% .

Workflow Small molecule scaffold synthesis
Selection Logic Fluorinated aromatic ketone building block
Procurement Fit Research-grade solid with defined purity specification

1-(4-Fluorophenyl)-3-methoxypropan-1-one: Key Differentiators vs. Analogs


Substituting this compound for a closely related aromatic ketone analog is inadvisable without rigorous validation due to the absence of comparative performance data in the public domain. While compounds like 1-(4-Fluoro-3-methoxyphenyl)propan-1-one (CAS 82846-20-6) share a similar molecular weight and core scaffold, they differ in substitution pattern and functional group placement . These subtle structural variations can lead to significant, but unquantified, differences in chemical reactivity, electronic properties, and downstream synthetic compatibility. Furthermore, any biological activity of analogs, such as the CNS activity reported for certain phenidate derivatives, cannot be extrapolated to this compound without specific, empirical evidence . Procurement decisions based purely on scaffold similarity risk project failure due to unforeseen chemical or biological divergence.

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Reactivity divergence Substitution pattern and functional group placement may shift reactivity and electronic properties significantly.
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Biological extrapolation risk Reported CNS or other biological activity of analogs cannot be assumed for this scaffold without direct empirical data.

1-(4-Fluorophenyl)-3-methoxypropan-1-one: Quantitative Procurement Evidence


Molecular Weight & Formula Differentiation

The target compound (C10H11FO2, MW 182.19) possesses a significantly lower molecular weight compared to several commercially available and closely related analogs, such as 4'-Fluoro-3-(4-methoxyphenyl)propiophenone (C16H15FO2, MW 258.29). This lower molecular weight translates to a higher fraction of 'core scaffold' per unit mass, which can be a key consideration for fragment-based drug discovery or when optimizing for lower lipophilicity .

Scaffold MW Comparison
Class-level
Target: 182.19 g/mol
Comparator: 258.29 g/mol
30% lower MW
Supports fragment-library fit
Calculated difference; class-level inference
Chemical Synthesis Medicinal Chemistry Small Molecule Scaffold

Purity & Quality Control Benchmarking

Commercial suppliers for this compound, such as AKSci, specify a minimum purity of 95% . This is a standard specification for a research-grade building block and is identical to the purity level specified for the analog 1-(4-Fluoro-3-methoxyphenyl)propan-1-one from the same vendor . While not a differentiating factor, it establishes a quantifiable quality benchmark for procurement, ensuring the material meets a baseline for use in general chemical synthesis and in vitro screening assays.

Purity Benchmark
Specification review
95% minimum (vendor specification)
Establishes research-grade baseline
Vendor datasheet specification
Quality Control Analytical Chemistry Procurement Standards

GHS Hazard Profile & Safety Handling

The target compound is classified with specific GHS hazard statements (H302, H315, H319, H335), indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This defined safety profile allows for direct comparison and proper risk assessment against other chemical building blocks in a laboratory's inventory. In contrast, many closely related analogs lack a publicly available, detailed SDS, making a standardized safety assessment impossible . The availability of this detailed hazard information enables compliant and safe handling protocols to be established prior to procurement.

GHS Hazard Profile
Supporting evidence
H302, H315, H319, H335 defined
Analog: no public SDS data
Enables EH&S-compliant handling
SDS-based safety differentiation
Occupational Safety Chemical Handling EH&S Compliance

1-(4-Fluorophenyl)-3-methoxypropan-1-one: Validated Application Scenarios


Chemical Intermediate for Organic Synthesis

The compound's primary documented use is as a versatile small molecule scaffold and building block for the synthesis of more complex organic molecules . Procurement is justified for projects requiring a fluorinated aromatic ketone building block for further functionalization, such as in the development of new chemical entities or materials science research.

Fragment-Based Drug Discovery

Due to its relatively low molecular weight (182.19 g/mol) and the presence of a fluorine atom—a common motif in medicinal chemistry for modulating metabolic stability and binding affinity—this compound may be a suitable starting point for fragment-based screens or hit-to-lead campaigns . Its 95% purity specification supports its use in in vitro assays and initial structure-activity relationship (SAR) studies, where a defined baseline quality is essential for reliable data .

Method Development & Analytical Standard

The availability of a detailed Safety Data Sheet (SDS) with specific hazard statements (H302, H315, H319, H335) makes this compound a suitable candidate for developing and validating analytical methods (e.g., LC-MS, HPLC) or for use as a reference standard in laboratories with strict environmental health and safety (EH&S) protocols . Its defined safety profile facilitates risk assessment and safe handling procedures during method development.

Application
Selection Property
Validation Focus
Organic synthesis intermediate
Fluorinated aromatic ketone scaffold
Synthetic compatibility and functionalization
Fragment-based screening research
Low molecular weight, fluorine motif
Ligand efficiency and SAR profiling
Analytical method development
Defined GHS hazard profile
EH&S-compliant method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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